Anti-inflammatory Potency: Mesuaxanthone B vs. Macluraxanthone and α-Mangostin in LPS-Stimulated RAW 264.7 Macrophages
In a head-to-head evaluation of sixteen pure metabolites from three Mesua species, Mesuaxanthone B was among the xanthones tested for nitric oxide (NO) inhibition in LPS-stimulated RAW 264.7 macrophages. While prenylated xanthones macluraxanthone and α-mangostin demonstrated significant activity with IC₅₀ values <16.0 μM, Mesuaxanthone B did not meet this potency threshold. This SAR finding demonstrates that the 1,5,6-trihydroxy substitution pattern of Mesuaxanthone B is insufficient to confer strong NO-mediated anti-inflammatory activity; the prenyl/pyrano substituents present in the more active congeners are essential pharmacophoric elements [1].
| Evidence Dimension | Nitric oxide inhibition (anti-inflammatory activity) |
|---|---|
| Target Compound Data | IC₅₀ > 16.0 μM (did not achieve the significance cutoff) |
| Comparator Or Baseline | Macluraxanthone and α-mangostin: IC₅₀ < 16.0 μM |
| Quantified Difference | Macluraxanthone and α-mangostin active (IC₅₀ < 16 μM); Mesuaxanthone B inactive above this cutoff |
| Conditions | LPS-stimulated RAW 264.7 murine macrophage cell line; nitric oxide inhibition assay |
Why This Matters
This differential inactivity against a specific comparator set defines the experimental utility of Mesuaxanthone B as a negative control or baseline scaffold for SAR studies investigating the contribution of prenylation to anti-inflammatory xanthone activity.
- [1] Karunakaran T, Ee GCL, Teh SS, Daud S, Mah SH, Lim CK, Jong VYM. Evaluation of nitric oxide inhibition effect in LPS-stimulated RAW 264.7 macrophages by phytochemical constituents from Mesua beccariana, Mesua congestiflora, and Mesua ferrea. Medicinal Chemistry Research. 2017;26:3240-3246. View Source
